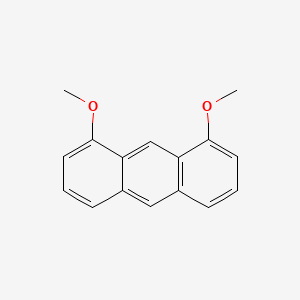
1,8-Dimethoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2. . The compound is characterized by two methoxy groups attached to the 1 and 8 positions of the anthracene ring, which influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethoxyanthracene can be synthesized through several methods. One common approach involves the bromination of 1,8-dihydroxyanthraquinone to form 1,8-dibromo-4,5-dimethoxyanthracene, followed by the replacement of bromo substituents with methoxy groups using copper(I) catalysis . Another method involves the direct methylation of 1,8-dihydroxyanthracene using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as Friedel-Crafts acetylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts reactions typically use acetyl chloride and aluminum chloride as catalysts.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Acetylated anthracene derivatives.
Scientific Research Applications
1,8-Dimethoxyanthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-dimethoxyanthracene in biological systems involves the upregulation of the tumor suppressor protein p53, leading to apoptosis in cancer cells. The compound interacts with molecular targets such as MDM2, an E3 ligase that mediates the ubiquitination and degradation of p53 . By inhibiting MDM2, this compound stabilizes p53, allowing it to exert its tumor-suppressive effects.
Comparison with Similar Compounds
1,8-Dimethoxyanthracene can be compared with other anthracene derivatives such as:
1,4-Dimethoxyanthracene: Similar in structure but with methoxy groups at the 1 and 4 positions, leading to different reactivity and photophysical properties.
9,10-Dimethoxyanthracene: Methoxy groups at the 9 and 10 positions, often used in the synthesis of molecular electronics.
Anthraquinone Derivatives: Compounds like 1,8-dihydroxyanthraquinone, which serve as precursors for the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
16294-34-1 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1,8-dimethoxyanthracene |
InChI |
InChI=1S/C16H14O2/c1-17-15-7-3-5-11-9-12-6-4-8-16(18-2)14(12)10-13(11)15/h3-10H,1-2H3 |
InChI Key |
DGPCGFGGWGRHNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
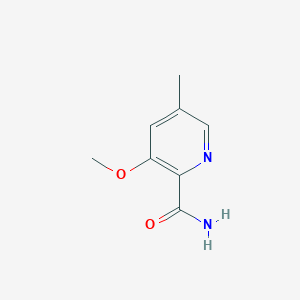
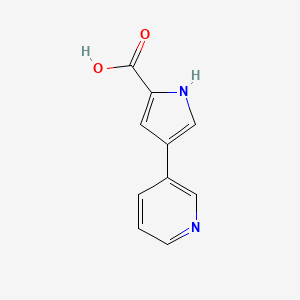
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
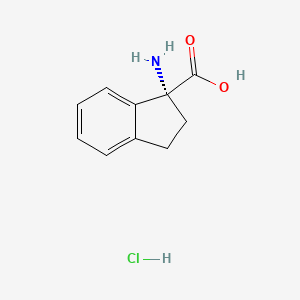
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
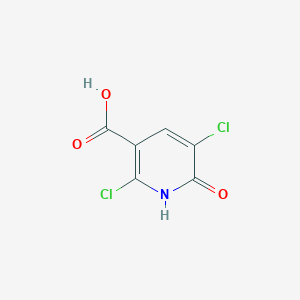
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
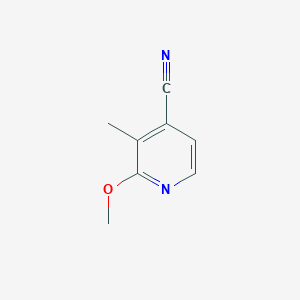
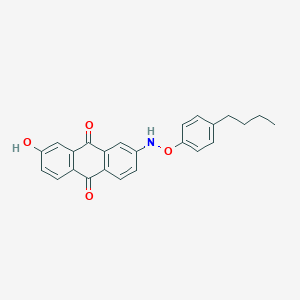
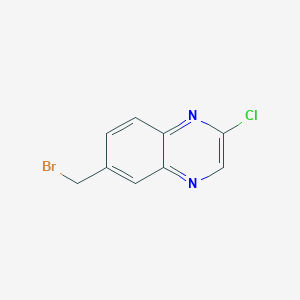
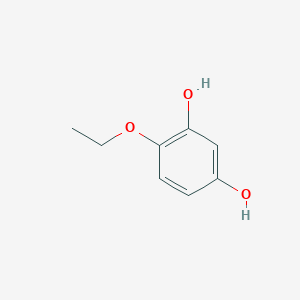
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
